molecular formula C8H8N2S B8761476 1-Methyl-2-(thiophen-2-yl)-1H-imidazole CAS No. 141989-36-8

1-Methyl-2-(thiophen-2-yl)-1H-imidazole

Cat. No.: B8761476
CAS No.: 141989-36-8
M. Wt: 164.23 g/mol
InChI Key: NILIONVJUCOSTG-UHFFFAOYSA-N
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Description

1-Methyl-2-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted at the 1-position with a methyl group and at the 2-position with a thiophen-2-yl moiety. The imidazole core contributes to aromaticity and hydrogen-bonding capabilities, while the thiophene ring introduces sulfur-based electronic effects and planar aromaticity.

Properties

CAS No.

141989-36-8

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1-methyl-2-thiophen-2-ylimidazole

InChI

InChI=1S/C8H8N2S/c1-10-5-4-9-8(10)7-3-2-6-11-7/h2-6H,1H3

InChI Key

NILIONVJUCOSTG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Methyl-2-(thiophen-2-yl)-1H-imidazole and related compounds:

Compound Name Substituents Molecular Weight Key Properties Biological Activity/Applications References
This compound 1-Me, 2-thiophen-2-yl 164.24 g/mol Planar structure, moderate lipophilicity, sulfur-mediated conjugation Potential CNS activity (inferred from analogs)
4-(2-Thienyl)-1-(4-methylbenzyl)-1H-imidazole 1-(4-methylbenzyl), 4-thiophen-2-yl 268.38 g/mol Increased steric bulk, enhanced lipophilicity Antimicrobial (hypothesized)
2-(Benzo[b]thiophen-2-yl)-1H-imidazole (LSL33) 2-benzo[b]thiophen-2-yl 216.28 g/mol Extended conjugation, higher rigidity Neuroinflammation modulation (Alzheimer’s model)
1-Methyl-2-(4-nitrophenyl)-1H-imidazole 1-Me, 4-nitrophenyl 203.20 g/mol Electron-withdrawing nitro group, electron-deficient imidazole core Fluorescence, catalytic applications
1-Methyl-2-(methylthio)-1H-imidazole 1-Me, 2-methylthio 128.20 g/mol Aliphatic sulfur substituent, reduced aromaticity Precursor in nitration reactions
5-(4-Methoxyphenyl)-1-methyl-2-styryl-1H-imidazole 1-Me, 2-styryl, 5-(4-methoxyphenyl) 304.37 g/mol Extended π-system, electron-donating methoxy group Palladium-catalyzed alkenylation studies

Structural and Electronic Comparisons

Thiophene vs. Benzo[b]thiophene Substituents

  • Thiophen-2-yl (Target Compound): The thiophene ring contributes moderate electron-richness and planar geometry, enabling π-π interactions without excessive steric hindrance .
  • Benzo[b]thiophen-2-yl (LSL33): The fused benzene ring increases molecular rigidity and conjugation, enhancing binding to aromatic pockets in enzymes but reducing solubility .

Electron-Donating vs. Electron-Withdrawing Groups

  • Methyl Group (1-Position): Enhances metabolic stability by blocking oxidative degradation at the imidazole nitrogen .
  • Nitro Group (4-Nitrophenyl Derivative): Creates an electron-deficient imidazole core, altering reactivity in cross-coupling reactions and fluorescence properties .

Steric and Solubility Considerations

  • Styryl Group (2-Styryl Derivative): Extends conjugation for UV-vis applications but may reduce solubility in aqueous environments .

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